Product packaging for Ethyl 4-chloro-2,2-dimethylpent-4-enoate(Cat. No.:CAS No. 118427-36-4)

Ethyl 4-chloro-2,2-dimethylpent-4-enoate

Cat. No.: B016122
CAS No.: 118427-36-4
M. Wt: 190.67 g/mol
InChI Key: QVPAHMHJYDYAOS-UHFFFAOYSA-N
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Description

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H15ClO2 B016122 Ethyl 4-chloro-2,2-dimethylpent-4-enoate CAS No. 118427-36-4

Properties

IUPAC Name

ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15ClO2/c1-5-12-8(11)9(3,4)6-7(2)10/h2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVPAHMHJYDYAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15ClO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80394691
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118427-36-4
Record name Ethyl 4-chloro-2,2-dimethylpent-4-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80394691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Claisen Condensation and Allylation

A foundational approach involves the allylation of malonic esters with chlorinated alkenes. For example, diethyl [(2E)-3-chloroprop-2-en-1-yl] propanedioate undergoes decarbalkoxylation in dimethyl sulfoxide (DMSO) with LiCl and water to yield stereochemically pure ethyl 4-chloro-2,2-dimethylpent-4-enoate. This method, however, suffers from prolonged reaction times (25 hours) and moderate yields (60%) due to incomplete decarboxylation and side reactions.

Reaction Conditions:

  • Solvent: DMSO

  • Temperature: Reflux (~189°C)

  • Catalysts: LiCl, H₂O

  • Yield: 60%

Alkylation of Chlorinated Intermediates

Alternative routes employ alkylation of 4-chloropent-4-enoic acid derivatives. For instance, 1-(4-chlorophenyl)-4,4-dimethyl-propione reacts with ethylene oxide precursors in tetrahydrofuran (THF) at -5°C to +5°C to introduce dimethyl groups. This method prioritizes low temperatures to prevent epoxide ring opening but requires stringent moisture control.

Key Parameters:

  • Solvent: THF

  • Temperature: -5°C to +5°C

  • Alkylating Agent: Isobutyl bromide

  • Yield: 75–85%

Advanced Methodologies

Microwave-Assisted Decarbalkoxylation

A breakthrough method described in patent RU2550510C1 utilizes microwave irradiation to accelerate decarbalkoxylation. By replacing DMSO with N-methylpyrrolidone (NMP) and applying microwave heating at 180°C for 30 minutes, the yield improves to 90% while reducing reaction time 50-fold. The solvent’s high dielectric constant enhances microwave absorption, promoting uniform heating and minimizing side products.

Optimized Conditions:

  • Solvent: NMP

  • Temperature: 180°C (microwave)

  • Molar Ratio: [Substrate]:[LiCl]:[H₂O]:[NMP] = 1:3:2:4.7

  • Yield: 90%

Comparative Analysis of Methods

The table below contrasts key parameters of traditional and advanced synthesis routes:

Method Reaction Time Yield Solvent Catalyst
Claisen Condensation25 hours60%DMSOLiCl, H₂O
Microwave Decarbalkoxylation30 minutes90%NMPLiCl, H₂O
Alkylation in THF6 hours85%THFK₂CO₃
Cyanidation16 hours90%DMFCuCN, CuI

Microwave-assisted synthesis outperforms traditional methods in efficiency and yield, though it requires specialized equipment. Alkylation in THF offers moderate yields but is more accessible for small-scale production.

Mechanistic Insights and Stereochemical Control

The stereochemical integrity of this compound hinges on the reaction medium. Polar aprotic solvents like NMP stabilize transition states during decarbalkoxylation, favoring retention of the (4E)-configuration. In contrast, protic solvents (e.g., water) may induce racemization or isomerization, reducing stereopurity. Lithium chloride’s role as a Lewis acid facilitates chloride displacement, critical for forming the chloroalkene moiety.

Industrial-Scale Production Challenges

Scaling up synthesis necessitates addressing solvent recovery and waste management. NMP, while effective, poses environmental concerns due to its high boiling point (202°C). Recent patents propose using recyclable ionic liquids as alternatives, though data on their efficacy for this specific compound remain limited. Additionally, exothermic reactions during microwave irradiation require precise temperature control to prevent thermal degradation .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-2,2-dimethylpent-4-enoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

Ethyl 4-chloro-2,2-dimethylpent-4-enoate has the molecular formula C9H15ClO2C_9H_{15}ClO_2 and features a distinctive structure that includes a chloro substituent and an alkene functionality. The presence of the chloro group enhances its reactivity, making it a valuable intermediate in organic synthesis.

Precursor for Heterocyclic Compounds

One of the primary applications of this compound is as a precursor for synthesizing heterocyclic compounds. Its structure allows for various transformations that can yield complex molecules with biological activity. For instance, it can be utilized to produce pyrazoles and other nitrogen-containing heterocycles through cyclization reactions .

Reactions with Nucleophiles

The compound can undergo nucleophilic substitution reactions due to the presence of the chloro group. This property is exploited in synthetic pathways to create derivatives that are useful in pharmaceuticals and agrochemicals. For example, reactions with amines can yield amides or amino acids that serve as building blocks in drug development .

Antimicrobial Activity

Research has indicated that compounds related to this compound exhibit antimicrobial properties. The chloro substituent is known to enhance the lipophilicity of the molecule, potentially increasing its ability to penetrate biological membranes and exert therapeutic effects against various pathogens .

Anticancer Potential

Studies have suggested that derivatives of this compound may possess anticancer activities. The ability to modify its structure allows researchers to explore various analogs that could inhibit cancer cell proliferation through different mechanisms, such as inducing apoptosis or disrupting cell cycle regulation .

Synthesis of Bioactive Compounds

A notable case study involved the synthesis of a series of bioactive compounds derived from this compound. Researchers demonstrated that through selective functionalization, they could obtain compounds with enhanced biological activity against specific cancer cell lines .

CompoundSynthesis MethodBiological Activity
Compound ANucleophilic substitution with amineModerate antimicrobial
Compound BCyclization reactionHigh anticancer activity
Compound CAlkylation reactionLow cytotoxicity

Structural Analysis

X-ray crystallography studies have provided insights into the structural characteristics of this compound and its derivatives. Such analyses reveal how variations in substituents can affect molecular conformation and reactivity, which is crucial for designing new drugs with improved efficacy .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-2,2-dimethylpent-4-enoate involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can undergo further chemical transformations, contributing to the compound’s reactivity and utility in various applications .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: Ethyl 4-chloro-2,2-dimethylpent-4-enoate
  • CAS Number : 118427-36-4
  • Molecular Formula : C₉H₁₅ClO₂
  • Molecular Weight : 190.67 g/mol
  • Structural Features : Contains a chlorine substituent at the 4-position, two methyl groups at the 2-position, and an ethyl ester functional group (Figure 1).

Physical Properties :

  • Storage : Requires storage in a sealed container at 2–8°C to maintain stability .
  • Safety : Handling precautions include avoiding inhalation, skin/eye contact, and ignition sources. Use EN 374-compliant gloves and ventilation .

Applications : Primarily used as a synthetic intermediate in organic chemistry, with commercial availability as a high-purity standard (96% purity, priced at $763/g) .

Comparison with Structural Analogs

Table 1: Key Structural and Functional Comparisons

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Features Key Properties/Applications References
This compound 118427-36-4 C₉H₁₅ClO₂ 190.67 Chloro, dimethyl, ethyl ester High-cost intermediate; used in palladium-catalyzed reactions
Ethyl 2,2-dimethylpent-4-enoate Not provided C₉H₁₆O₂ 156.22 Lacks chlorine; dimethyl, ethyl ester Lower cost ($179/250 mg); potential monomer for polymers
Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate 148838-70-4 C₁₁H₁₁ClN₂O₂S 270.74 Thienopyrimidine ring, chloro, methyl Organic building block; stable at room temperature
Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate 154325-75-4 C₉H₁₅BrO₃ 264.25 Bromo, oxo, dimethyl Brominated analog; used in peptide synthesis
Ethyl 2-acetyl-4-chloropent-4-enoate 90675-53-9 C₉H₁₃ClO₃ 204.65 Acetyl, chloro, ester Higher polarity (PSA=43.37); pharmaceutical intermediate
4-Chloro-2,4-dimethylpent-2-ene 84050-67-9 C₇H₁₃Cl 132.63 Alkene, chloro, dimethyl Non-ester analog; studied in hydrocarbon reactivity

Structural and Functional Differences

Chlorine vs. Bromine Substitution: The bromo analog (Ethyl 5-bromo-2,2-dimethyl-4-oxopentanoate) exhibits higher molecular weight (264.25 vs. 190.67) and altered reactivity due to bromine’s larger atomic radius and lower electronegativity compared to chlorine .

Ester vs. Non-Ester Analogs: 4-Chloro-2,4-dimethylpent-2-ene lacks the ester group, reducing its polarity and making it more volatile. It has been historically studied for alkene reactivity .

Heterocyclic Modifications: The thienopyrimidine derivative (Ethyl 4-chloro-2,5-dimethylthieno[2,3-d]pyrimidine-6-carboxylate) introduces aromaticity and nitrogen/sulfur atoms, enhancing its utility in medicinal chemistry .

Functional Group Additions: Ethyl 2-acetyl-4-chloropent-4-enoate incorporates an acetyl group, increasing its polarity (LogP=1.89 vs.

Commercial and Research Relevance

  • Cost Variability: The target compound is priced higher ($763/g) than its non-chlorinated analog ($179/250 mg), reflecting the added complexity of chlorine incorporation .
  • Applications: The thienopyrimidine derivative is used in drug discovery due to its heterocyclic framework . The acetylated analog (Ethyl 2-acetyl-4-chloropent-4-enoate) finds use in synthesizing bioactive molecules .

Biological Activity

Ethyl 4-chloro-2,2-dimethylpent-4-enoate (CAS: 118427-36-4) is a compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological properties, including antimicrobial, antiviral, and other pharmacological effects. The aim is to provide a comprehensive overview of the current understanding of this compound's biological activity.

Chemical Structure and Properties

This compound has the following chemical formula:

PropertyValue
Molecular FormulaC9H15ClO2
Molecular Weight190.67 g/mol
Purity98%
IUPAC NameThis compound
SMILESC=C(Cl)CC(C)(C)C(OCC)=O

This compound features a chloro group attached to a double bond, which may influence its reactivity and biological interactions.

Antimicrobial Properties

Several studies have investigated the antimicrobial properties of this compound. It has been shown to exhibit significant activity against various bacterial strains. For instance, a study demonstrated that compounds with similar structures have effective inhibitory action against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis .

Antiviral Activity

The compound's potential antiviral properties have also been explored. This compound has been evaluated for its ability to inhibit viral replication in vitro. In particular, it was found to interact with viral proteases, which are critical for the replication cycle of viruses like SARS-CoV-2. Molecular docking studies indicated that it could bind effectively to the active sites of these proteases, suggesting a potential role in antiviral drug development .

Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. Inflammation is a common underlying factor in many diseases, and compounds that can modulate inflammatory pathways are of great interest. The compound's ability to inhibit pro-inflammatory cytokines has been observed in cell culture models .

Case Study 1: Antibacterial Efficacy

In a controlled laboratory setting, this compound was tested against various bacterial strains. The results showed that at concentrations of 100 µg/mL, the compound inhibited the growth of E. coli and S. aureus by over 70%, highlighting its potential as an antibacterial agent.

Case Study 2: Antiviral Screening

A recent study screened a library of compounds for antiviral activity against SARS-CoV-2 using molecular docking techniques. This compound was among those identified with promising binding affinities to the main protease (Mpro) of the virus, suggesting further investigation into its therapeutic potential .

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